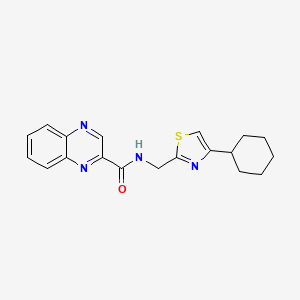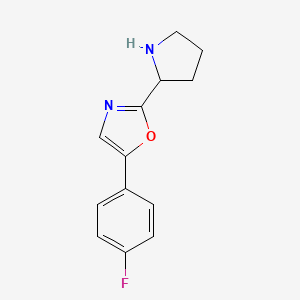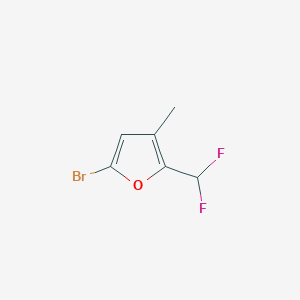
5-Bromo-2-(difluoromethyl)-3-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(difluoromethyl)-3-methylfuran is an organic compound characterized by the presence of bromine, difluoromethyl, and methyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-3-methylfuran typically involves the bromination of 2-(difluoromethyl)-3-methylfuran. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, purification, and crystallization steps to obtain high-purity this compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-3-methylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the furan ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of 2-(difluoromethyl)-3-methylfuran derivatives with various functional groups.
Oxidation: Formation of furanones and other oxygenated compounds.
Reduction: Formation of dehalogenated or hydrogenated furan derivatives.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-3-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-methylfuran involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a furan ring.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene: Contains additional fluorine atoms on the benzene ring
Uniqueness
5-Bromo-2-(difluoromethyl)-3-methylfuran is unique due to its specific combination of bromine, difluoromethyl, and methyl groups on a furan ring.
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-3-methylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2O/c1-3-2-4(7)10-5(3)6(8)9/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNBZVGDWSAUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Thiolan-2-yl)methyl]thiourea](/img/structure/B2967418.png)
![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967420.png)
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2967422.png)
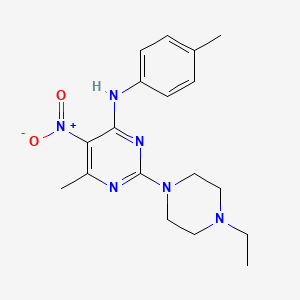
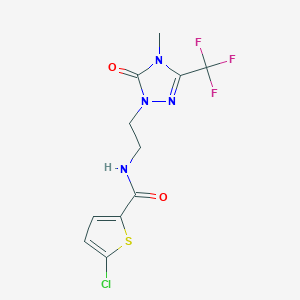
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2967427.png)
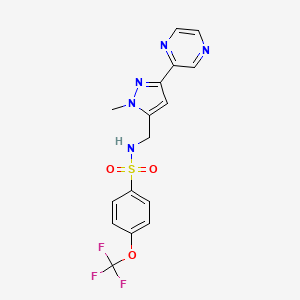
![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)

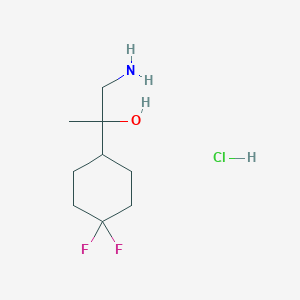
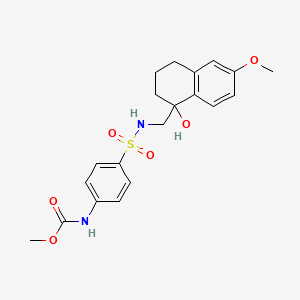
![N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2967439.png)
